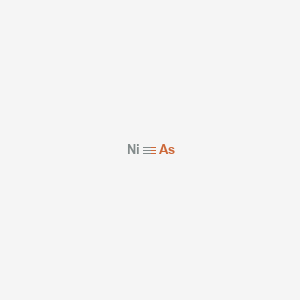
Acid Green 43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Green 43, also known as Acid Green A, is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant green color and excellent dyeing properties. Its chemical formula is C29H35KN2O6S2, and it has a molecular weight of 610.83 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Green 43 involves the condensation of aromatic amines with sulfonic acid derivatives. The process typically includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with sulfonic acid derivatives to form the dye.
Industrial Production Methods: In industrial settings, the production of Acid Green 43 is carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity. The final product is usually purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Acid Green 43 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leuco compounds.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
Acid Green 43 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mécanisme D'action
The mechanism of action of Acid Green 43 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This binding can lead to changes in the optical properties of the dye, making it useful for various analytical and diagnostic applications. The pathways involved include electrostatic interactions, hydrogen bonding, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Acid Green 25: Another acid dye with similar dyeing properties but different molecular structure.
Acid Green 16: Known for its use in dyeing wool and silk.
Acid Green 27: Used in the textile industry for dyeing synthetic fibers.
Uniqueness of Acid Green 43: Acid Green 43 stands out due to its high purity, excellent dyeing properties, and stability under various conditions. It is preferred in applications requiring high color fastness and vibrant hues .
Propriétés
Numéro CAS |
12219-88-4 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
Acid Green 43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-Ethyl-6-methylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174058.png)
![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)
![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)
![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)
![6-chloro-N-(2-ethyl-6-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174065.png)
![4-[3-(2-Ethyl-6-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174073.png)


